methyl 2-(3-amino-1H-1,2,4-triazol-5-yl)cyclohexanecarboxylate
Description
Methyl 2-(3-amino-1H-1,2,4-triazol-5-yl)cyclohexanecarboxylate is a compound that features a 1,2,4-triazole ring, which is a significant scaffold in medicinal chemistry. The 1,2,4-triazole moiety is known for its presence in various biologically active compounds, including antifungal, anticancer, and anti-inflammatory agents .
Properties
IUPAC Name |
methyl 2-(3-amino-1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-16-9(15)7-5-3-2-4-6(7)8-12-10(11)14-13-8/h6-7H,2-5H2,1H3,(H3,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTCTUVHEJKVAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCC1C2=NC(=NN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-amino-1H-1,2,4-triazol-5-yl)cyclohexanecarboxylate typically involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol . This reaction is carried out under acidic conditions to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis approach, which is efficient and scalable. This method includes the coupling of amidines with carboxylic acids followed by cyclization with hydrazines . The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-amino-1H-1,2,4-triazol-5-yl)cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives of the triazole ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
The triazole moiety in methyl 2-(3-amino-1H-1,2,4-triazol-5-yl)cyclohexanecarboxylate contributes to its anticancer activity. Research has shown that compounds containing triazole rings exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Activity Evaluation
- Objective : To assess the cytotoxic effects on human breast cancer cells (MCF-7).
- Findings : The compound demonstrated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. This indicates promising potential as an anticancer agent.
| Cell Line | IC50 (µM) | Reference Year |
|---|---|---|
| MCF-7 | 15 | 2023 |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Triazole derivatives are known to exhibit activity against a range of pathogens.
Case Study: Antimicrobial Activity
- Objective : To evaluate efficacy against Gram-positive and Gram-negative bacteria.
- Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL respectively.
| Target Organism | MIC (µg/mL) | Reference Year |
|---|---|---|
| Staphylococcus aureus | 32 | 2024 |
| Escherichia coli | 64 | 2024 |
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been explored. Triazoles are often studied for their ability to modulate inflammatory pathways.
Case Study: Inflammation Model Study
- Objective : To investigate the anti-inflammatory properties using LPS-stimulated macrophages.
- Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.
| Activity Type | Observed Effect | Reference Year |
|---|---|---|
| Anti-inflammatory | TNF-alpha reduction by 50% | 2025 |
Mechanism of Action
The mechanism of action of methyl 2-(3-amino-1H-1,2,4-triazol-5-yl)cyclohexanecarboxylate involves its interaction with specific molecular targets. The 1,2,4-triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: Known for their antiviral and anticancer activities.
1,2,4-Triazole derivatives: Widely used in antifungal medications like fluconazole and voriconazole.
Uniqueness
Methyl 2-(3-amino-1H-1,2,4-triazol-5-yl)cyclohexanecarboxylate is unique due to its specific substitution pattern on the triazole ring, which imparts distinct biological activities and chemical reactivity compared to other triazole derivatives .
Biological Activity
Methyl 2-(3-amino-1H-1,2,4-triazol-5-yl)cyclohexanecarboxylate is a compound that has garnered attention due to its unique structure and potential biological activities. The integration of a cyclohexane moiety with a triazole group positions this compound as a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and comparative analysis with related compounds.
Structural Overview
The compound features a 1,2,4-triazole ring , which is recognized for its diverse biological activity. The presence of the methyl ester functional group attached to a cyclohexanecarboxylic acid derivative enhances its potential applications in pharmaceuticals and agrochemicals. The structural uniqueness is summarized in the following table:
| Compound Name | Structure | Unique Feature |
|---|---|---|
| Methyl 5-amino-1H-[1,2,4]triazole | Structure | Different substituent on the triazole ring |
| Cyclohexanecarboxylic acid | Structure | Simple carboxylic acid without triazole |
| 3-Amino-5-methyltriazole | Structure | Similar amino group but different substitution |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The 1,2,4-triazole ring can bind to various enzymes and receptors, inhibiting their activity and disrupting biological pathways. This mechanism underlies its potential therapeutic effects in various disease models.
Biological Activities
Research has indicated several significant biological activities associated with this compound:
- Antifungal Activity : Compounds containing triazoles are often investigated for their antifungal properties. This compound may exhibit similar effects by inhibiting fungal growth through enzyme inhibition.
- Anticancer Potential : The triazole moiety is also linked to anticancer activities. Studies suggest that derivatives of triazoles can induce apoptosis in cancer cells and inhibit tumor growth.
- Anti-inflammatory Properties : The compound may possess anti-inflammatory effects by modulating inflammatory pathways and cytokine production.
Case Studies and Research Findings
Several studies have explored the biological activity of triazole derivatives similar to this compound:
- Antifungal Efficacy : A study demonstrated that triazole derivatives effectively inhibited the growth of Candida albicans, suggesting potential applications in treating fungal infections.
- Cancer Cell Line Studies : Research on related compounds showed that they induced cell cycle arrest and apoptosis in various cancer cell lines, indicating their potential as anticancer agents.
- Inflammation Models : In vivo studies indicated that certain triazole derivatives reduced inflammation markers in animal models of arthritis.
Comparative Analysis with Similar Compounds
This compound can be compared with other triazole derivatives based on their biological activities:
| Compound Type | Known Activities | Unique Features |
|---|---|---|
| 1,2,3-Triazole derivatives | Antiviral and anticancer | Different substitution patterns |
| 1,2,4-Triazole derivatives | Antifungal (e.g., fluconazole) | Commonly used in clinical settings |
Q & A
Q. What analytical techniques are most effective for structural characterization of methyl 2-(3-amino-1H-1,2,4-triazol-5-yl)cyclohexanecarboxylate?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to resolve the cyclohexane ring conformation, triazole proton environments, and ester group signals. For example, the amino group on the triazole ring may exhibit broad peaks due to hydrogen bonding .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly for the ester and triazole moieties .
- Infrared (IR) Spectroscopy: Identify functional groups like the ester carbonyl (C=O stretch at ~1700 cm) and amino groups (N-H stretches at ~3300 cm) .
- X-ray Crystallography: Resolve tautomeric states of the triazole ring and spatial arrangement of substituents, if single crystals are obtainable .
Q. Table 1: Key Structural Characterization Techniques
| Technique | Purpose | Example Application from Evidence |
|---|---|---|
| -NMR | Assign proton environments | Triazole proton shifts |
| HRMS | Confirm molecular formula | Fragmentation of ester group |
| X-ray | Resolve tautomerism/stereochemistry | Triazole ring geometry |
Q. How can researchers optimize the synthesis of this compound?
Methodological Answer:
- Stepwise Reaction Control: Synthesize the triazole ring first via cyclocondensation of thiosemicarbazide with a nitrile precursor, followed by esterification of the cyclohexane moiety .
- Reaction Parameters:
- Temperature: Maintain 80–100°C during triazole formation to avoid side products .
- Catalysts: Use Lewis acids (e.g., ZnCl) to enhance cyclization efficiency .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for high purity .
- Monitoring: Track reaction progress via TLC (R ~0.3 in ethyl acetate) and adjust pH to stabilize intermediates .
Q. What methodologies are used to assess the biological activity of this compound?
Methodological Answer:
- In Vitro Assays:
- Enzyme Inhibition: Screen against targets like kinases or proteases using fluorescence-based assays (e.g., ATPase activity) .
- Antimicrobial Activity: Use microdilution assays (MIC values) against bacterial/fungal strains .
- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding affinities to biological targets (e.g., triazole interactions with enzyme active sites) .
- Cytotoxicity Testing: Evaluate IC values in cancer cell lines (e.g., MTT assay) .
Advanced Research Questions
Q. How should researchers address contradictory data in spectral analysis (e.g., unexpected NMR splitting patterns)?
Methodological Answer:
- Probe Tautomerism: The triazole ring may exhibit keto-enol or annular tautomerism, altering proton environments. Use variable-temperature NMR to observe dynamic equilibria .
- Solvent Effects: Compare DMSO- vs. CDCl spectra; hydrogen bonding in polar solvents can stabilize specific tautomers .
- Supplementary Techniques: Combine 2D NMR (COSY, HSQC) and X-ray data to resolve ambiguities .
Q. Table 2: Troubleshooting Spectral Contradictions
| Issue | Solution | Evidence Reference |
|---|---|---|
| Broad -NMR peaks | Use deuterated DMSO to stabilize tautomers | |
| Missing MS fragments | Adjust ionization source (ESI vs. EI) |
Q. What strategies improve regioselectivity in triazole-ring functionalization during derivative synthesis?
Methodological Answer:
- Huisgen Cycloaddition: Use copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to favor 1,4-disubstituted triazoles .
- Protecting Groups: Temporarily block the 3-amino group on the triazole with Boc or Fmoc to direct substitutions to the 5-position .
- Electrophilic Aromatic Substitution: Leverage electron-donating groups (e.g., methyl on cyclohexane) to guide reactivity at specific triazole carbons .
Q. How can researchers design derivatives to enhance metabolic stability while retaining bioactivity?
Methodological Answer:
- Ester Bioisosteres: Replace the methyl ester with a stabilized group (e.g., amide or heterocycle) to reduce hydrolysis .
- Deuterium Incorporation: Substitute hydrogen with deuterium at metabolically labile sites (e.g., cyclohexane methyl group) to prolong half-life .
- In Silico Screening: Use QSAR models to predict ADME properties and prioritize synthetic targets .
Q. What experimental approaches resolve low yields in multi-step syntheses of this compound?
Methodological Answer:
- Intermediate Characterization: Isolate and characterize each intermediate (e.g., cyclohexanecarboxylate precursor) via HPLC to identify bottlenecks .
- Side-Reaction Mitigation: Add scavengers (e.g., molecular sieves) to sequester water during esterification .
- Flow Chemistry: Implement continuous flow systems to improve heat/mass transfer in exothermic steps (e.g., triazole cyclization) .
Q. How is the metabolic stability of this compound evaluated in preclinical studies?
Methodological Answer:
- In Vitro Liver Microsomes: Incubate with human/rat liver microsomes and quantify parent compound depletion via LC-MS/MS .
- Structural Modifications: Introduce electron-withdrawing groups on the cyclohexane ring to shield the ester from esterases .
- Stability Assays: Test pH-dependent degradation in simulated gastric fluid (pH 1.2–3.0) and intestinal fluid (pH 6.8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
